molecular formula C16H30NaO2 B163253 CID 117940880 CAS No. 6610-24-8

CID 117940880

Cat. No.: B163253
CAS No.: 6610-24-8
M. Wt: 277.40 g/mol
InChI Key: VPPNWOWGOVJMQZ-CFYXSCKTSA-N
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Description

Sodium (Z)-hexadec-9-enoate is the sodium salt of palmitoleic acid, a monounsaturated omega-7 fatty acid. The free acid, (Z)-hexadec-9-enoic acid (palmitoleic acid), is known to play significant roles in metabolic health, demonstrating anti-inflammatory and insulin-sensitizing effects in research models . Studies on the free acid form have also highlighted its antimicrobial properties, making it a compound of interest for developing new antimicrobial formulations . Research into essential oils containing the related free fatty acid has shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus cereus . As a salt, Sodium (Z)-hexadec-9-enoate offers improved stability and solubility for experimental applications, potentially facilitating its use in biochemical and cell-based assays. This compound is presented to the research community for further investigation into its mechanisms and potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

6610-24-8

Molecular Formula

C16H30NaO2

Molecular Weight

277.40 g/mol

IUPAC Name

sodium;(Z)-hexadec-9-enoate

InChI

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/b8-7-;

InChI Key

VPPNWOWGOVJMQZ-CFYXSCKTSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].[Na+]

Other CAS No.

6610-24-8

Synonyms

9-cis-Hexadecenoic Acid; n-7 Palmitoleate; Palmitoleate; cis-Palmitoleic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoleic Acid (sodium salt) can be synthesized through the neutralization of palmitoleic acid with sodium hydroxide. The reaction involves dissolving palmitoleic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of Palmitoleic Acid (sodium salt).

Industrial Production Methods: Industrial production of Palmitoleic Acid (sodium salt) often involves the extraction of palmitoleic acid from natural sources such as sea buckthorn pulp oil. The extracted palmitoleic acid is then subjected to a two-step solvent crystallization and molecular distillation process to achieve high purity . The purified palmitoleic acid is then neutralized with sodium hydroxide to produce Palmitoleic Acid (sodium salt).

Types of Reactions:

    Oxidation: Palmitoleic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: It can participate in substitution reactions where the hydrogen atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of hydroperoxides and other oxidation products.

    Reduction: Formation of palmitic acid.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

Food Industry

Functional Properties:
Sodium palmitoleate is used as an emulsifier and stabilizer in food products. Its ability to improve texture and consistency makes it valuable in formulations such as dressings, sauces, and dairy products.

Health Implications:
Epidemiological studies have suggested that higher levels of palmitoleic acid are associated with a lower risk of type 2 diabetes and metabolic syndrome. This has led to interest in its incorporation into functional foods aimed at improving metabolic health .

ApplicationDescription
EmulsifierStabilizes mixtures of oil and water in food products.
Health SupplementPotential benefits for metabolic health.

Pharmaceuticals

Therapeutic Uses:
Sodium palmitoleate has been investigated for its anti-inflammatory properties. Research indicates that it may modulate lipid metabolism and reduce insulin resistance, making it a candidate for treatments targeting metabolic disorders .

Case Study:
A study on the effects of palmitoleic acid on glucose metabolism demonstrated significant improvements in insulin sensitivity among participants consuming diets enriched with this fatty acid .

Study FocusFindings
Insulin SensitivityImproved insulin response in subjects consuming palmitoleic acid-rich diets.

Agricultural Applications

Pesticide Formulations:
Sodium palmitoleate is utilized in the formulation of agricultural chemicals as a surfactant that enhances the efficacy of pesticides by improving their adherence to plant surfaces .

Soil Health:
Research has shown that fatty acids like sodium palmitoleate can promote beneficial microbial activity in soil, enhancing nutrient availability and plant growth .

ApplicationDescription
SurfactantEnhances pesticide effectiveness by improving adherence.
Soil AmendmentPromotes beneficial microbial activity.

Cosmetics and Personal Care

Emollient Properties:
In cosmetics, sodium palmitoleate serves as an emollient that helps to moisturize and soften skin. It is commonly found in lotions, creams, and hair care products.

Stability Agent:
Its use as a stabilizing agent helps maintain the integrity and shelf-life of cosmetic formulations .

ApplicationDescription
EmollientProvides moisture and softness to skin formulations.
StabilizerMaintains product consistency and shelf life.

Industrial Applications

Lubricants and Additives:
Sodium palmitoleate is employed in the manufacturing of lubricants due to its properties that reduce friction and wear. It is also used as an additive in various industrial processes .

Case Study:
Research into the use of fatty acids in lubricants has shown that incorporating sodium palmitoleate can enhance performance metrics such as wear resistance and thermal stability .

ApplicationDescription
LubricantReduces friction in machinery applications.
Industrial AdditiveEnhances performance characteristics of various products.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Functional Group
Sodium (Z)-hexadec-9-enoate C₁₆H₂₉NaO₂ 278.34 C9 (Z) Carboxylate (ionic)
Methyl (Z)-hexadec-9-enoate C₁₇H₃₂O₂ 268.43 C9 (Z) Ester (non-ionic)
Ethyl (Z)-hexadec-9-enoate C₁₈H₃₄O₂ 282.46 C9 (Z) Ester (non-ionic)
3-Hydroxypropane-1,2-diyl dipalmitoleate C₃₅H₆₂O₅ 562.85 C9 (Z) x2 Diester (non-ionic)

Key Insights :

  • Ionic vs. Non-Ionic: The sodium salt’s carboxylate group enhances water solubility, making it suitable for aqueous systems, whereas methyl/ethyl esters are lipophilic, ideal for organic phases .
  • Biological Activity : The dipalmitoleate derivative demonstrates anticancer activity (IC₅₀ = 1.7 μM against ovarian cancer cells) via CB1/FAAH1 modulation, while methyl palmitoleate serves as a flavor compound in food products .

Key Insights :

  • Esterification Challenges : Low yields for ethyl esters (19%) reflect side reactions during acid-catalyzed processes, whereas enzymatic methods for methyl esters improve efficiency .
  • Neutralization Efficiency : Sodium salt synthesis achieves near-quantitative yields due to straightforward acid-base reactions .

Key Insights :

  • Pheromone Specificity : Ethyl esters are critical in pest control, with yeast-engineered strains producing Z9-14Ac (7.3 mg/L) for moth pheromone synthesis .
  • Therapeutic Potential: Dipalmitoleate derivatives exhibit dual CB1 agonism and FAAH inhibition, suggesting neuroprotective applications .
Table 4: Hazard Profiles and Precautions
Compound Hazard Codes (GHS) Key Precautions
Sodium (Z)-hexadec-9-enoate H314 Use gloves/eye protection; avoid moisture
Methyl (Z)-hexadec-9-enoate H315, H319 Ventilation required; minimize inhalation
Ethyl (Z)-hexadec-9-enoate H226, H335 Store away from ignition sources

Key Insights :

  • Corrosivity : The sodium salt’s ionic nature increases reactivity, requiring inert storage conditions .
  • Flammability : Ethyl/methyl esters pose fire risks due to low flash points .

Biological Activity

Sodium (Z)-hexadec-9-enoate, also known as sodium palmitoleate, is the sodium salt of palmitoleic acid, a monounsaturated fatty acid with a double bond at the ninth carbon. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₆H₃₃NaO₂
  • Molecular Weight : 270.42 g/mol
  • Structure : Contains a cis double bond at the ninth carbon position.

Biological Activities

Sodium (Z)-hexadec-9-enoate exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Research indicates that sodium palmitoleate possesses antimicrobial effects, making it potentially useful in food preservation and as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Sodium (Z)-hexadec-9-enoate has been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as obesity and metabolic syndrome, where inflammation plays a critical role .

3. Metabolic Regulation

This compound has been linked to improved metabolic profiles in preclinical studies. It appears to enhance insulin sensitivity and lipid metabolism, which could have implications for managing conditions like type 2 diabetes .

The biological effects of sodium (Z)-hexadec-9-enoate are thought to arise from its interactions with various molecular targets:

  • Enzyme Modulation : It may inhibit specific enzymes involved in lipid metabolism and inflammation.
  • Receptor Interaction : The compound can interact with receptors that regulate metabolic processes, including peroxisome proliferator-activated receptors (PPARs) which are crucial for fatty acid metabolism .

Case Studies and Research Findings

Several studies have explored the biological activities of sodium (Z)-hexadec-9-enoate:

Study 1: Antimicrobial Activity

A study demonstrated that sodium palmitoleate showed significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Study 2: Anti-inflammatory Effects

In vitro experiments revealed that sodium (Z)-hexadec-9-enoate reduced the secretion of pro-inflammatory cytokines in adipocytes exposed to lipopolysaccharides (LPS). This suggests a potential role in managing obesity-related inflammation .

Study 3: Metabolic Benefits

A research study on mice indicated that supplementation with sodium palmitoleate improved insulin sensitivity and reduced body fat accumulation compared to control groups. The findings suggest its potential as a dietary supplement for metabolic health .

Comparative Analysis with Similar Compounds

The table below compares sodium (Z)-hexadec-9-enoate with structurally similar compounds:

Compound NameChemical FormulaUnique Features
Palmitoleic AcidC₁₆H₃₂O₂Natural fatty acid; important for cell membranes
Methyl PalmitoleateC₁₆H₃₄O₂Methyl ester form; used in biodiesel production
Oleic AcidC₁₈H₃₄O₂Contains a double bond at position 9; widely found in olive oil
Linoleic AcidC₁₈H₃₄O₂Polyunsaturated fatty acid; essential nutrient

Sodium (Z)-hexadec-9-enoate is distinguished by its specific cis configuration at the ninth carbon, influencing its biological properties and enhancing its solubility and bioavailability compared to other fatty acids .

Q & A

Advanced Research Question

  • Replication : Repeat experiments with both (R)- and (S)-enantiomers, as biological systems may exhibit stereoselectivity .
  • Ecological variables : Test under varying temperatures, humidity, and pheromone competitor presence to identify confounding factors .
  • Analytical validation : Use chiral HPLC to confirm enantiomeric purity and rule out contamination .

What statistical approaches are suitable for meta-analyses of Sodium (Z)-hexadec-9-enoate studies?

Advanced Research Question

  • Literature search : Employ systematic review frameworks (e.g., PRISMA) with keywords like "palmitoleic acid sodium" and "Zygaenidae pheromones" .
  • Heterogeneity assessment : Use Cochran’s Q-test or I² statistics to evaluate variability across studies (e.g., differences in synthesis methods or bioassay designs) .
  • Dose-response analysis : Apply random-effects models if studies report varying concentrations .

How can thermodynamic properties of Sodium (Z)-hexadec-9-enoate be experimentally determined?

Advanced Research Question

  • Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC) during saponification or hydrolysis .
  • Computational modeling : Use density functional theory (DFT) to predict reaction thermochemistry, cross-referenced with methyl ester data (e.g., ΔrH° for hydrogenation reactions) .

What analytical techniques are optimal for quantifying Sodium (Z)-hexadec-9-enoate in complex matrices?

Basic Research Question

  • Chromatography : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile analysis .
  • Spectroscopy : UV-Vis spectroscopy at 200–300 nm to detect conjugated double bonds in the Z-configuration .

How can researchers mitigate biases in studies on Sodium (Z)-hexadec-9-enoate’s environmental impact?

Advanced Research Question

  • Blinding : Use double-blind protocols in bioassays to reduce observer bias .
  • Confounding variables : Control for pH, salinity, and microbial activity in aquatic toxicity tests .
  • Reproducibility : Share raw datasets and synthesis protocols in open-access repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 117940880
Reactant of Route 2
CID 117940880

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